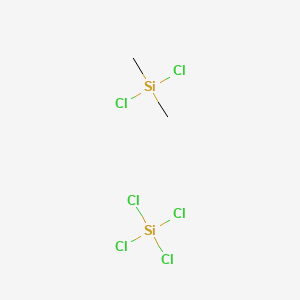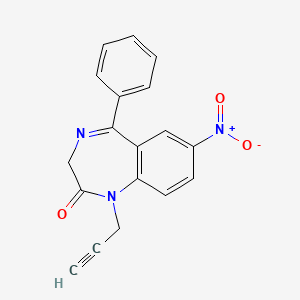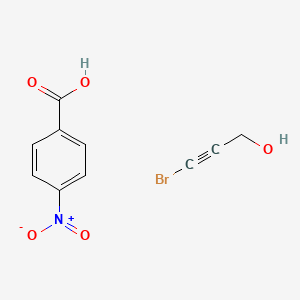![molecular formula C12H13N5 B14649108 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine CAS No. 51833-06-8](/img/structure/B14649108.png)
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its unique structure, which includes a pyridine ring and a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-aminopyridine, which is then coupled with 4-methyl-1,3-phenylenediamine under controlled conditions to form the desired azo compound. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Applications De Recherche Scientifique
4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other colorants for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine is primarily related to its ability to interact with biological molecules through its azo group. The compound can undergo reduction in vivo to form reactive intermediates that can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved may include DNA, proteins, and enzymes, which can result in antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-Phenylenediamine: An isomer of 4-Methyl-6-[(E)-(pyridin-2-yl)diazenyl]benzene-1,3-diamine, used in the production of dyes and polymers.
o-Phenylenediamine: Another isomer, used as a precursor to various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific structure, which includes both a pyridine and a benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its potential biological activities also distinguish it from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
51833-06-8 |
|---|---|
Formule moléculaire |
C12H13N5 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
4-methyl-6-(pyridin-2-yldiazenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N5/c1-8-6-11(10(14)7-9(8)13)16-17-12-4-2-3-5-15-12/h2-7H,13-14H2,1H3 |
Clé InChI |
VMLXZPBOISIEPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-3-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14649027.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
![1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14649042.png)
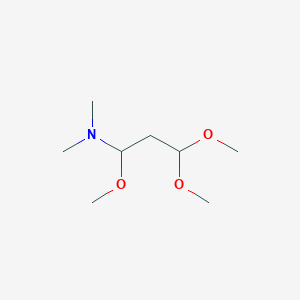
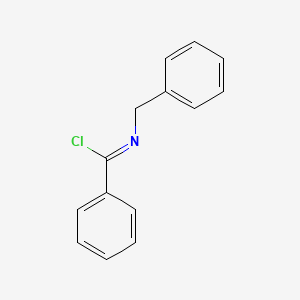
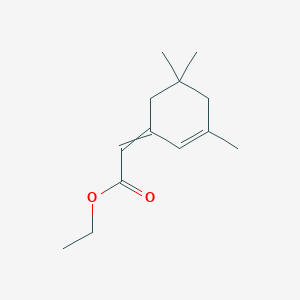

methanone](/img/structure/B14649095.png)

![Acetamide, N-[[[4-(dimethylamino)phenyl]amino]carbonyl]-2-mercapto-](/img/structure/B14649102.png)
![9-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}-9H-carbazole](/img/structure/B14649111.png)
